molecular formula C15H18F3NO5 B1303049 (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid CAS No. 959577-29-8

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B1303049
M. Wt: 349.3 g/mol
InChI Key: JKBPUHMWQXQKJK-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid is a useful research compound. Its molecular formula is C15H18F3NO5 and its molecular weight is 349.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties and Structure-Activity Relationships of Hydroxycinnamic Acids

Hydroxycinnamic acids (HCAs) are recognized for their significant biological properties, including antioxidant activities. Studies focused on the structure-activity relationships (SARs) of HCAs have generated more potent antioxidant molecules through medicinal chemistry. The unsaturated bond on the side chain of HCAs and the presence of ortho-dihydroxy phenyl groups (catechol moiety) are crucial for their activity. SAR studies on HCAs contribute to identifying effective antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Sorption of Phenoxy Herbicides to Soil and Minerals

Research on the sorption of 2,4-dichlorophenoxyacetic acid and other phenoxy herbicides to soil, organic matter, and minerals reveals insights into the environmental behavior of such compounds. This understanding aids in assessing the environmental impact and mobility of similar chemical structures in soil and groundwater environments (Werner et al., 2012).

Biodegradation and Fate of Ether Oxygenates in Soil and Groundwater

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provide a framework for studying the environmental degradation and remediation strategies of similar complex organic compounds. Understanding the aerobic and anaerobic biodegradation pathways helps in developing bioremediation approaches for contaminated sites (Thornton et al., 2020).

Cinnamic Acid Derivatives as Anticancer Agents

The study of cinnamic acid and its derivatives in anticancer research highlights the potential therapeutic applications of related compounds. By analyzing the synthesis, biological evaluation, and antitumor efficacy of various cinnamoyl acids and derivatives, researchers can identify promising leads for cancer treatment. This research underscores the importance of structural optimization in medicinal chemistry for developing effective anticancer agents (De et al., 2011).

properties

IUPAC Name

(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(23)19-10(11(20)12(21)22)8-6-4-5-7-9(8)15(16,17)18/h4-7,10-11,20H,1-3H3,(H,19,23)(H,21,22)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBPUHMWQXQKJK-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1C(F)(F)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1C(F)(F)F)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376153
Record name N-Boc-(2S,3S)-3-Amino-2-hydroxy-3-(2-trifluoromethyl-phenyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid

CAS RN

959577-29-8
Record name N-Boc-(2S,3S)-3-Amino-2-hydroxy-3-(2-trifluoromethyl-phenyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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